![molecular formula C6H8F3NO B2841176 1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate CAS No. 1454909-15-9](/img/structure/B2841176.png)
1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate is a useful research compound. Its molecular formula is C6H8F3NO and its molecular weight is 167.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, toxicity, and potential uses in drug development.
The compound has the following chemical characteristics:
- Chemical Formula : C₆H₈F₃NO
- CAS Number : 1454909-15-9
- Molecular Weight : 167.13 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its potential as a pharmaceutical agent. It is associated with various biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Antitubercular Potential : Research indicates that derivatives of 2-oxa-6-azaspiro[3.3]heptane are being explored for their efficacy against tuberculosis (TBI-223). The synthesis of this compound is crucial in developing new treatments for resistant strains of Mycobacterium tuberculosis .
- Cytotoxicity : In vitro studies have shown varying levels of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. However, further research is required to elucidate the mechanisms involved and to optimize its efficacy and safety profile.
Toxicological Profile
The toxicological assessment of this compound reveals several key points:
- Acute Toxicity : Classified under Category 4 for acute oral toxicity, indicating harmful effects if ingested .
- Skin and Eye Irritation : The compound can cause skin irritation and serious eye damage upon contact, necessitating careful handling procedures in laboratory settings .
Summary of Toxicological Data
Endpoint | Classification | Comments |
---|---|---|
Acute Oral Toxicity | Category 4 | Harmful if swallowed |
Skin Irritation | Category 2 | Causes skin irritation |
Eye Damage | Category 2 | Causes serious eye damage |
Specific Target Organ Toxicity | Respiratory System (Single Exposure) | May cause respiratory irritation |
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of the compound to enhance its biological activity and reduce toxicity:
- Synthesis Optimization : A novel synthesis route has been developed that improves yield and purity, facilitating the production of the compound for pharmacological testing .
- Pharmacological Testing : Ongoing research is evaluating the compound's effectiveness against specific pathogens, with promising results indicating potential use in treating drug-resistant infections.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have provided insights into how modifications to the molecular structure can enhance therapeutic efficacy while minimizing adverse effects.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in drug formulations.
Case Study: Anticancer Activity
Research indicates that derivatives of spirocyclic compounds exhibit anticancer properties. A study demonstrated that modifications to the azaspiro framework could lead to compounds with selective cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex heterocyclic structures.
Table 1: Synthetic Applications
Material Science
The compound's unique chemical structure allows it to be explored as a component in biodegradable materials. Its potential for use in temporary implants has been highlighted due to its favorable degradation profile and biocompatibility.
Case Study: Biodegradable Implants
Research into biodegradable implants using spirocyclic compounds has shown promising results in terms of mechanical support during healing processes and subsequent resorption without toxic effects . This application is particularly relevant in orthopedic surgery, where temporary support structures are needed.
Eigenschaften
CAS-Nummer |
1454909-15-9 |
---|---|
Molekularformel |
C6H8F3NO |
Molekulargewicht |
167.13 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-5(3-11-4)1-10-2-5/h4,10H,1-3H2 |
InChI-Schlüssel |
OHZFVMDDSQGUBE-UHFFFAOYSA-N |
SMILES |
C1C2(CN1)COC2C(F)(F)F |
Kanonische SMILES |
C1C2(CN1)COC2C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.